

# Application Notes and Protocols for Methyl 4-Methoxycinnamate in Sunscreen Formulations

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## Compound of Interest

Compound Name: Methyl 4-methoxycinnamate

Cat. No.: B1205502

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## Introduction

**Methyl 4-methoxycinnamate** is an organic compound that functions as a UV filter, primarily absorbing UVB radiation.[1][2][3] Its chemical structure, a methyl ester of 4-methoxycinnamic acid, provides it with properties that make it a subject of interest for sunscreen formulations.[1][4] This document provides detailed application notes, experimental protocols, and supporting data for the use of **methyl 4-methoxycinnamate** in the development of sun protection products.

## Physicochemical Properties and UV Absorption Spectrum

**Methyl 4-methoxycinnamate** is a solid at room temperature with a molecular weight of 192.21 g/mol.[1][4] It exhibits moderate lipophilicity, with a LogP value in the range of 1.88 to 2.68, suggesting good compatibility with the oil phase of sunscreen emulsions.[1] Its solubility in water is limited.[1]

The UV absorption spectrum of **methyl 4-methoxycinnamate** is characterized by a maximum absorption ( $\lambda_{max}$ ) in the UVB range, typically between 309 and 311 nm.[1] This makes it effective at absorbing the sun's rays that are most responsible for erythema (sunburn).

## Data Presentation

**Table 1: Physicochemical and UV Absorption Properties of Methyl 4-Methoxycinnamate**

| Property            | Value                                          | Reference(s)                            |
|---------------------|------------------------------------------------|-----------------------------------------|
| Molecular Formula   | C <sub>11</sub> H <sub>12</sub> O <sub>3</sub> | <a href="#">[1]</a> <a href="#">[4]</a> |
| Molecular Weight    | 192.21 g/mol                                   | <a href="#">[1]</a> <a href="#">[4]</a> |
| CAS Number          | 3901-07-3                                      | <a href="#">[1]</a>                     |
| Appearance          | Yellow solid                                   | <a href="#">[4]</a>                     |
| Melting Point       | 94 - 95 °C                                     |                                         |
| LogP                | 1.88 - 2.68                                    | <a href="#">[1]</a>                     |
| λ <sub>max</sub>    | 309 - 311 nm                                   | <a href="#">[1]</a>                     |
| UV Absorption Range | Primarily 280-320 nm (UVB)                     | <a href="#">[1]</a> <a href="#">[2]</a> |

**Table 2: In Vitro SPF Data for Cinnamate Derivatives**

Note: Specific in vitro SPF data for formulations containing only **methyl 4-methoxycinnamate** at varying concentrations is not readily available in the reviewed literature. The following data is for a closely related compound, Octyl Methoxycinnamate (EHMC), to provide a general indication of performance.

| UV Filter                                                       | Concentration (%) | Formulation Base | In Vitro SPF | Reference(s) |
|-----------------------------------------------------------------|-------------------|------------------|--------------|--------------|
| Octyl Methoxycinnamate                                          | 7.5               | Nanoemulsion     | 16.52 ± 0.98 | [5]          |
| Octyl Methoxycinnamate                                          | 7.5               | Emulsion         | 15.10 ± 0.22 | [5]          |
| Octyl Methoxycinnamate with 3% Avobenzone and 2.73% Soybean Oil | 7.5               | Nanoemulsion     | 21.57 ± 1.21 | [5]          |

### Table 3: Comparative Photostability of Cinnamate Derivatives

Note: While research suggests **methyl 4-methoxycinnamate** is more photostable than 2-Ethylhexyl 4-methoxycinnamate (EHMC), specific quantitative comparative data under identical conditions is limited.[6] The following information illustrates the general photolability of EHMC.

| Compound                               | Conditions                                     | Degradation                                      | Reference(s) |
|----------------------------------------|------------------------------------------------|--------------------------------------------------|--------------|
| 2-Ethylhexyl 4-methoxycinnamate (EHMC) | In the presence of Avobenzone and UV radiation | Significant photodegradation                     |              |
| 2-Ethylhexyl 4-methoxycinnamate (EHMC) | In solution, exposed to sunlight               | Trans-to-cis photoisomerization                  | [7]          |
| 2-Ethylhexyl 4-methoxycinnamate (EHMC) | In sunscreen formulation under UV exposure     | Up to 50% loss of UV protection within 1-2 hours |              |

## Table 4: Antioxidant Activity of Related Phenolic Compounds

Note: Direct DPPH radical scavenging activity data (IC<sub>50</sub>) for **methyl 4-methoxycinnamate** is not readily available. The data below is for structurally related compounds to provide context.

| Compound                 | DPPH Radical Scavenging Activity (IC <sub>50</sub> ) | Reference(s) |
|--------------------------|------------------------------------------------------|--------------|
| Dihydroferulic acid      | 10.66 µg/mL                                          | [8]          |
| Ascorbic Acid (Standard) | 5.83 µg/mL                                           | [8]          |

## Experimental Protocols

### Protocol 1: Synthesis of Methyl 4-Methoxycinnamate via Fischer Esterification

This protocol describes the synthesis of **methyl 4-methoxycinnamate** from 4-methoxycinnamic acid and methanol using an acid catalyst.

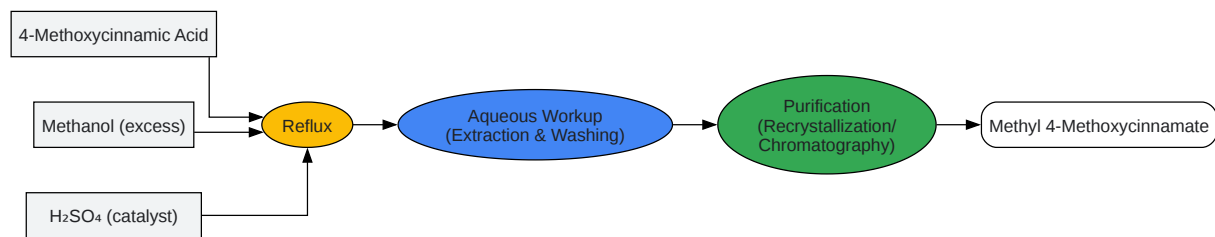
Materials:

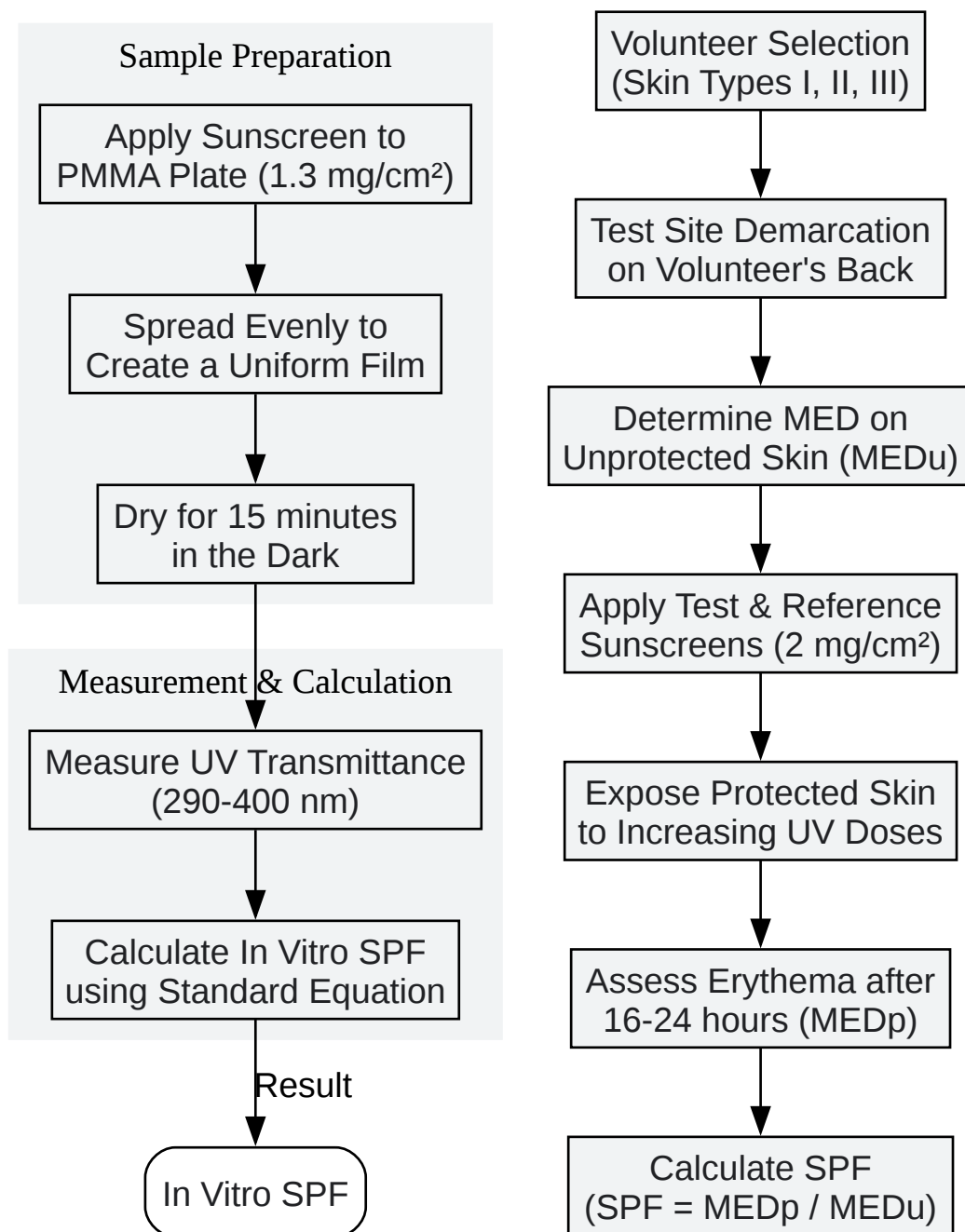
- 4-methoxycinnamic acid
- Methanol (excess)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or p-toluenesulfonic acid (pTSA)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous sodium sulfate
- Round-bottom flask

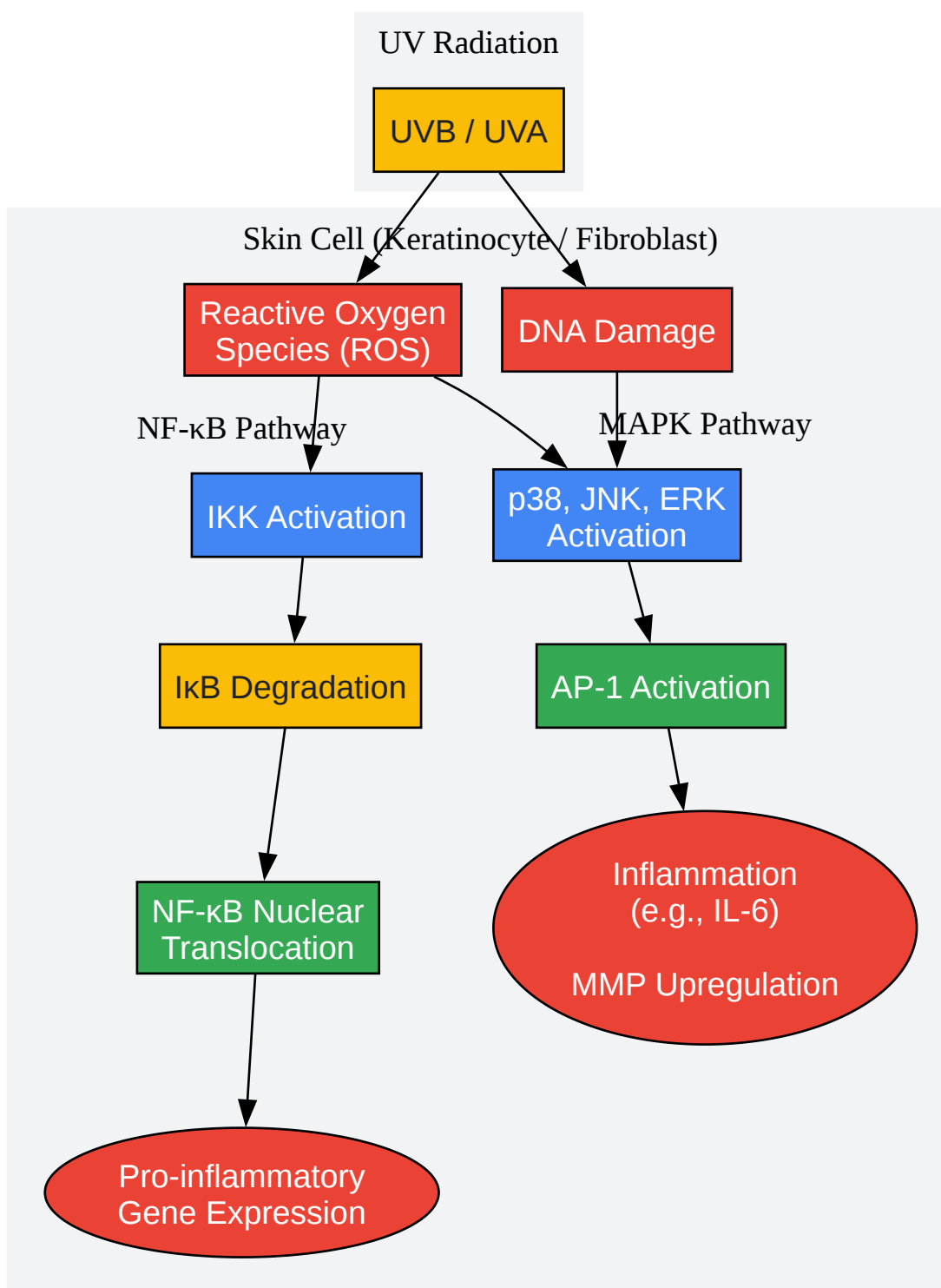
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- TLC plates and developing chamber

Procedure:

- In a round-bottom flask, dissolve 4-methoxycinnamic acid in an excess of methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
- Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **methyl 4-methoxycinnamate**.
- The crude product can be further purified by recrystallization or column chromatography.







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